N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide
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Overview
Description
N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of phenoxy and propoxy substituents on the phenyl rings, which are attached to the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the reaction of 4-phenoxyaniline with 4-propoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylamide compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets. The phenoxy and propoxy groups may facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. This compound may modulate signaling pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide
- N-(4-ethoxyphenyl)-3-(4-propoxyphenyl)acrylamide
- N-(4-phenoxyphenyl)-3-(4-butoxyphenyl)acrylamide
Uniqueness
N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)acrylamide is unique due to the specific combination of phenoxy and propoxy substituents, which may confer distinct chemical and biological properties compared to its analogs. These unique features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-2-18-27-21-13-8-19(9-14-21)10-17-24(26)25-20-11-15-23(16-12-20)28-22-6-4-3-5-7-22/h3-17H,2,18H2,1H3,(H,25,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAQWNLEAJCENJ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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